molecular formula C10H19NO5 B2700196 Boc-Hse(Me)-OH CAS No. 104839-08-9

Boc-Hse(Me)-OH

Cat. No. B2700196
CAS RN: 104839-08-9
M. Wt: 233.264
InChI Key: ITXBKRHPHSTADP-UHFFFAOYSA-N
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Description

Boc-Hse(Me)-OH is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of histidine, an essential amino acid that is involved in various physiological processes. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Boc-Hse(Me)-OH is not fully understood. However, it is believed to act as a histidine mimetic, meaning that it can mimic the activity of histidine in various physiological processes. This compound has been shown to bind to various proteins, including enzymes and receptors, and modulate their activity. It has also been shown to have antioxidant properties and to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties and to scavenge free radicals. It has also been shown to modulate the activity of various enzymes and receptors, including those involved in inflammation and immune responses. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Boc-Hse(Me)-OH has several advantages for laboratory experiments. It is easy to synthesize and is readily available. It is also stable under various conditions, making it suitable for use in various assays. However, this compound has some limitations. It is relatively expensive compared to other building blocks used in peptide synthesis. It is also not suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the research of Boc-Hse(Me)-OH. One area of research is the development of new methods for the synthesis of this compound and its derivatives. This could lead to the development of new building blocks for peptide synthesis and new drugs. Another area of research is the study of the mechanism of action of this compound and its derivatives. This could lead to a better understanding of the physiological processes in which this compound is involved and the development of new drugs for various diseases. Finally, the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease, could be explored further.

Synthesis Methods

Boc-Hse(Me)-OH is synthesized using a multistep process that involves the protection and deprotection of various functional groups. The synthesis starts with the protection of the amino group of histidine using a Boc (tert-butoxycarbonyl) group. This is followed by the protection of the imidazole ring using a Trt (trityl) group. The protected histidine is then subjected to a series of reactions that result in the addition of a methyl group to the imidazole ring and the removal of the Trt group. The final step involves the removal of the Boc group, resulting in the formation of this compound.

Scientific Research Applications

Boc-Hse(Me)-OH has been studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of peptide synthesis. This compound is commonly used as a building block in the synthesis of peptides due to its ability to protect the histidine residue during the synthesis process. It has also been studied for its potential applications in drug discovery and development. This compound has been used as a tool to study the structure-activity relationships of various compounds and to develop new drugs.

properties

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXBKRHPHSTADP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209241
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104839-08-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104839-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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